molecular formula C10H9N B13409256 1-Aminonaphthalene-d9 CAS No. 78832-56-1

1-Aminonaphthalene-d9

Cat. No.: B13409256
CAS No.: 78832-56-1
M. Wt: 152.24 g/mol
InChI Key: RUFPHBVGCFYCNW-CPTGGYHJSA-N
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Description

1-Aminonaphthalene-d9 is a deuterated form of 1-aminonaphthalene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications. It is a colorless crystalline solid with an ammonia-like odor and is known for its stability and utility in environmental testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminonaphthalene-d9 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Aminonaphthalene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid as the oxidizing agent.

    Reduction: Sodium in boiling amyl alcohol.

    Substitution: Sulfuric acid at 200°C.

Major Products Formed

    Oxidation: 1-Naphthoquinone.

    Reduction: Tetrahydro-1-naphthylamine.

    Substitution: 1-Naphthol.

Scientific Research Applications

1-Aminonaphthalene-d9 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-d9 involves its role as a stable isotope-labeled compound. It is used to trace and study the pathways and interactions of 1-aminonaphthalene in various chemical and biological systems. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Aminonaphthalene-d9 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical applications where precise quantification and tracing are required .

Properties

CAS No.

78832-56-1

Molecular Formula

C10H9N

Molecular Weight

152.24 g/mol

IUPAC Name

N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2

InChI Key

RUFPHBVGCFYCNW-CPTGGYHJSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N

Origin of Product

United States

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